(2S)-2-fluoropropanamide
Description
(2S)-2-fluoropropanamide is a chiral organic compound characterized by a fluorine atom substituted at the second carbon of a propanamide backbone in the S-configuration. Its molecular formula is C₃H₆FNO, with a molecular weight of 91.09 g/mol.
Properties
IUPAC Name |
(2S)-2-fluoropropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FNO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6)/t2-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEYCTOVBPSNBP-REOHCLBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-fluoropropanamide typically involves the fluorination of a suitable precursor. One common method is the fluorination of (2S)-2-hydroxypropanamide using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Fluoropropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of (2S)-2-fluoropropanoic acid.
Reduction: Formation of (2S)-2-fluoropropylamine.
Substitution: Formation of various substituted propanamides depending on the nucleophile used.
Scientific Research Applications
(2S)-2-Fluoropropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atom can influence the biological activity of the compound.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-fluoropropanamide involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This can result in the modulation of biological pathways, making it a valuable tool in medicinal chemistry for the development of therapeutic agents.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physical and Chemical Properties
- Solubility: Fluorine substitution generally reduces solubility in polar solvents due to increased hydrophobicity. For example, methyl (2S)-3-amino-2-fluoropropanoate hydrochloride likely exhibits higher water solubility due to its ionic hydrochloride salt. The dinitrophenyl group in (2S)-2-[(5-fluoro-2,4-dinitrophenyl)amino]propanamide may enhance solubility in organic solvents.
- Reactivity: Fluorine’s electronegativity stabilizes adjacent functional groups. In this compound, the amide group may exhibit altered hydrogen-bonding capacity compared to non-fluorinated analogs.
Research Findings and Data Gaps
- Synthetic Routes: Methyl (2S)-3-amino-2-fluoropropanoate hydrochloride suggests fluorination strategies via ester intermediates.
- Analytical Applications : Marfey’s reagent demonstrates the utility of fluorinated aromatic groups in chromatography.
- Unresolved Questions: Toxicity profiles of this compound remain unstudied.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
